

An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 3-bromo-5-methylthiophene-2-carboxylate
Cat. No.:	B578373

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **Methyl 3-bromo-5-methylthiophene-2-carboxylate** (CAS No. 1257535-60-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles the available information and provides detailed protocols for the synthesis of its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. Furthermore, it explores the potential biological significance of this class of compounds based on the activities of structurally related thiophene derivatives.

Chemical Identity and Physical Properties

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a substituted thiophene derivative. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Table 1: Chemical and Physical Properties of **Methyl 3-bromo-5-methylthiophene-2-carboxylate**

Property	Value	Source
CAS Number	1257535-60-6	[1]
Molecular Formula	C ₇ H ₇ BrO ₂ S	[1]
Molecular Weight	235.1 g/mol	[1]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Storage	Store at -20°C	[1]

Note: Experimental data for the physical properties of **Methyl 3-bromo-5-methylthiophene-2-carboxylate** are not readily available in the public domain.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **Methyl 3-bromo-5-methylthiophene-2-carboxylate** is not currently available in published literature. However, a well-documented synthesis exists for its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. The target ester can then be synthesized from this carboxylic acid via a standard Fischer esterification reaction.

Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid

The synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid proceeds via the bromination of 2-methylthiophene followed by carboxylation.

Experimental Protocol:

Step 1: Bromination of 2-methylthiophene to yield 2-bromo-5-methylthiophene. (This is a general procedure and specific conditions for this particular substrate may need optimization).

- Dissolve 2-methylthiophene in a suitable solvent such as glacial acetic acid.
- Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.
- Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by distillation or column chromatography to yield pure 2-bromo-5-methylthiophene.

Step 2: Carboxylation of 2-bromo-5-methylthiophene to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

- Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
- Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -78 °C.
- Stir the reaction mixture at -78 °C for a specified time.
- Bubble dry carbon dioxide gas through the reaction mixture.
- Allow the reaction to warm to room temperature while continuing to bubble CO₂.
- Quench the reaction with water and acidify with dilute hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Table 2: Spectroscopic Data for 3-bromo-5-methylthiophene-2-carboxylic acid

Data Type	Values
¹ H NMR (400 MHz, DMSO-d ₆)	δ 13.19 (s, 1H, COOH), 7.29 (s, 1H, thiophene-H), 2.48 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 162.5, 142.8, 133.5, 129.1, 112.9, 15.4
Mass Spectrum (m/z)	[M-H] ⁻ calculated for C ₆ H ₄ BrO ₂ S: 218.9; found: 218.9

Note: The spectroscopic data provided is for the carboxylic acid precursor and not the title compound.



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Synthesis of **Methyl 3-bromo-5-methylthiophene-2-carboxylate**.

Proposed Esterification to Methyl 3-bromo-5-methylthiophene-2-carboxylate

The following is a general protocol for the Fischer esterification of 3-bromo-5-methylthiophene-2-carboxylic acid to its methyl ester.

Experimental Protocol:

- Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **Methyl 3-bromo-5-methylthiophene-2-carboxylate**.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for **Methyl 3-bromo-5-methylthiophene-2-carboxylate**, the thiophene scaffold is a common motif in a wide range of biologically active compounds. The following sections outline potential areas of investigation based on the activities of structurally related molecules.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:

- Enzyme Inhibition: Thiophene-containing compounds have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and histone deacetylases.
- Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis: Thiophene-based compounds can trigger programmed cell death in cancer cells through various signaling pathways.

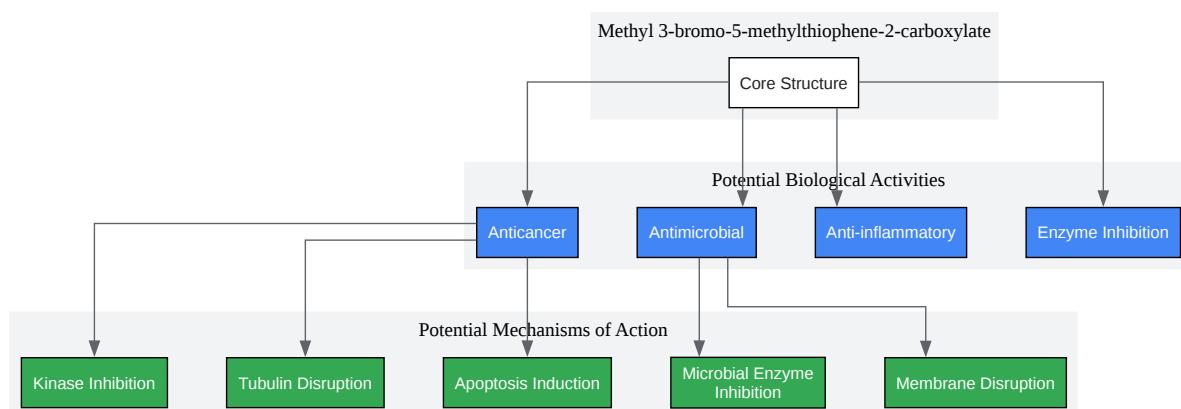
Antimicrobial Activity

The thiophene ring is present in several antimicrobial agents. The antimicrobial activity of thiophene derivatives is often attributed to their ability to:

- Inhibit essential microbial enzymes.
- Disrupt cell membrane integrity.
- Interfere with microbial DNA replication and protein synthesis.

Other Potential Activities

Thiophene derivatives have also been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties. The specific substitution pattern on the thiophene ring plays a crucial role in determining the biological activity.



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Potential applications based on related compounds.

Conclusion

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a chemical compound with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis based on the preparation of its carboxylic acid precursor. The diverse biological activities reported for other substituted thiophenes suggest that this compound warrants further investigation to elucidate its pharmacological profile. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this and related compounds.

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References

- 1. usbio.net [usbio.net]
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